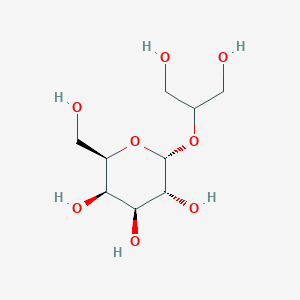

2-(alpha-D-galactosyl)glycerol

Description

Contextualization within Glycosylglycerols and Compatible Solutes Research

2-(alpha-D-galactosyl)glycerol, also known by the trivial name floridoside, is a prominent member of the glycosylglycerols, a class of compounds where a sugar is linked to glycerol (B35011). nih.gov These molecules are of particular interest in the study of compatible solutes, which are small organic molecules that accumulate in the cytoplasm of cells to protect them from environmental stresses such as high salinity, extreme temperatures, and desiccation. caymanchem.comadipogen.com

In many organisms, particularly red algae and certain bacteria, this compound functions as a primary osmoprotectant. oup.com When faced with high external salt concentrations, these organisms synthesize and accumulate this compound to balance the osmotic pressure and prevent water loss, thereby maintaining cellular integrity and function. oup.com Research in this area often compares the efficacy of different glycosylglycerols, such as the glucose-containing counterpart, 2-O-(α-D-glucopyranosyl)glycerol (glucosylglycerol), in providing stress tolerance. caymanchem.com The ability of this compound to stabilize proteins and membranes under stress conditions is a key focus of this research. caymanchem.com

Historical Perspectives in Glycoconjugate Research

The study of this compound is deeply rooted in the broader field of glycoconjugate research. Glycoconjugates are complex biomolecules formed by the covalent attachment of carbohydrates (glycans) to proteins or lipids. nih.govacs.org Historically, research focused on identifying and structurally characterizing these molecules to understand their diverse biological roles.

The isolation and identification of this compound from natural sources, such as the red alga Porphyra purpurea, were significant early milestones. oup.com Early investigations centered on its chemical structure and distribution in various marine algae. nih.gov Over time, with the advancement of analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, researchers were able to elucidate the precise stereochemistry of the glycosidic bond, confirming it as an alpha-linkage. The discovery of related compounds, such as its phosphorylated form, 2-(alpha-D-galactosyl)-sn-glycerol 3-phosphate, further expanded the understanding of its metabolic context. jst.go.jp

Scope and Significance in Current Academic Research

Current academic research on this compound is multifaceted and continues to expand. A significant area of investigation is its biosynthesis and enzymatic synthesis. Researchers are exploring the enzymes involved in its production, such as α-galactosidases, and developing biocatalytic processes for its synthesis. smolecule.comresearchgate.net The extremophilic red alga Galdieria sulphuraria has been identified as a promising source for enzymes that can efficiently synthesize galactosylglycerols.

Furthermore, the potential biological activities of this compound are a major focus. Studies have suggested its potential as a prebiotic, promoting the growth of beneficial gut bacteria. smolecule.com Its antioxidant and anti-inflammatory properties are also under investigation. smolecule.com For instance, research has shown its ability to activate antioxidant enzymes and suppress pro-inflammatory responses in cellular models. smolecule.com These findings have opened up avenues for its potential application in functional foods and therapeutics.

The unique physicochemical properties of this compound, such as its high water solubility, also make it an attractive molecule for various industrial applications, including in cosmetics as a moisturizing agent.

Interactive Data Table: Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H18O8 | nih.gov |

| Molecular Weight | 254.23 g/mol | nih.gov |

| IUPAC Name | (2S,3R,4S,5R,6R)-2-(1,3-dihydroxypropan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol | nih.gov |

| Common Synonyms | Floridoside, 2-O-(alpha-D-galactopyranosyl)glycerol | nih.gov |

| CAS Number | 534-68-9 | smolecule.com |

Interactive Data Table: Comparison of Related Glycosylglycerols

| Compound | Sugar Moiety | Key Functional Role |

| This compound | Galactose | Osmoprotectant in red algae |

| 2-O-(α-D-glucopyranosyl)glycerol | Glucose | Compatible solute in various bacteria |

| 1,2-diacyl-3-O-(β-D-galactosyl)-sn-glycerol | Galactose | Precursor in the biosynthesis of galactolipids in plants |

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5R,6R)-2-(1,3-dihydroxypropan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O8/c10-1-4(2-11)16-9-8(15)7(14)6(13)5(3-12)17-9/h4-15H,1-3H2/t5-,6+,7+,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTKXCPRNZDOJU-NXRLNHOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Distribution in Biological Systems

Presence in Photosynthetic Organisms: Red Algae and Cyanobacteria

Floridoside is prominently synthesized by photosynthetic organisms, most notably red algae (Rhodophyta), where it plays a crucial role in carbon metabolism and osmotic regulation.

Floridoside as a Primary Photosynthetic Product in Rhodophyta

In the majority of red algal species, floridoside is a primary end-product of photosynthesis. nih.govresearchgate.net It serves as a soluble, low-molecular-weight carbohydrate that acts as a dynamic carbon reserve. nih.gov This compound can be utilized for the biosynthesis of other essential molecules, such as floridean starch (the storage polysaccharide in red algae) and cell wall polysaccharides. nih.govmdpi.com Its synthesis is a key metabolic pathway for the assimilation of fixed carbon in these organisms. nih.gov

Distribution and Isomeric Forms in Red Algae (e.g., Gelidium sesquipedale, Porphyra haitanensis)

The distribution and concentration of floridoside and its isomers can vary significantly among different species of red algae. For instance, in the agar-producing seaweed Gelidium sesquipedale, floridoside and its derivatives are notable low-molecular-weight carbohydrates. mdpi.com In addition to the primary floridoside, novel derivatives such as α-d-galactopyranosyl-(1→3)-β-d-galactopyranosylα1-2–glycerol (B35011) and α-d-galactopyranosyl-(1→4)-β-d-galactopyranosylα1-2–glycerol have been identified in this species. mdpi.com

The red alga Porphyra haitanensis (now known as Neoporphyra haitanensis) also contains both floridoside and its isomer, isofloridoside (B1213938). researchgate.netnih.gov Studies have shown that in P. haitanensis, the content of isofloridoside can be significantly higher than that of floridoside. researchgate.net The relative amounts of these isomers can be influenced by environmental stressors such as desiccation and temperature changes, highlighting their role in the alga's stress response mechanisms. researchgate.net

Occurrence in Other Microorganisms and Marine Ecosystems

While most renowned for its prevalence in red algae, 2-(alpha-D-galactosyl)glycerol has also been reported in other organisms within marine ecosystems. It has been identified in various marine organisms, including Tichocarpus crinitus and Plocamium cartilagineum. Its presence extends beyond red algae, indicating a broader distribution within the marine biome.

Comparative Analysis of Galactosylglycerol (B43771) Isomers (e.g., Floridoside vs. Isofloridoside)

Floridoside (α-d-galactopyranosyl-(1,2)-glycerol) co-occurs with its isomer, isofloridoside, in many red algae. nih.gov Isofloridoside itself exists in two enantiomeric forms: D- and L-isofloridoside. nih.govnih.gov The primary structural difference lies in the linkage of the galactose to the glycerol moiety.

Research on species like Porphyra columbina has revealed the presence of floridoside along with both D- and L-isofloridoside. nih.gov In this particular alga, the concentration of L-isofloridoside was found to exceed that of floridoside. nih.gov The relative proportions of these isomers are not static and can exhibit marked changes throughout the seasons, suggesting distinct physiological roles and metabolic regulation. nih.govresearchgate.net For example, algae inhabiting higher levels in the intertidal zone, which are subject to greater environmental stress, tend to have higher concentrations of both floridoside and isofloridoside, underscoring their function in osmotic adjustment. researchgate.net

The following table summarizes the occurrence of floridoside and its isomers in selected red algae:

| Species | Floridoside Present | Isofloridoside Present | Notes |

|---|---|---|---|

| Gelidium sesquipedale | Yes | Yes | Also contains novel floridoside derivatives. mdpi.com |

| Porphyra haitanensis | Yes | Yes | Isofloridoside content can be higher than floridoside. researchgate.net |

| Porphyra columbina | Yes | Yes (D- and L-forms) | L-isofloridoside concentration can exceed that of floridoside. nih.gov |

| Bangia atropurpurea | Yes | Yes (D- and L-forms) | Presence of all three isomers has been recorded. nih.gov |

The biosynthesis of these isomers is also a subject of ongoing research. In Neoporphyra haitanensis, specific enzymes encoded by trehalose-6-phosphate (B3052756) synthase (TPS) genes have been identified to be involved in the synthesis of both floridoside and isofloridoside. researchgate.netnih.gov

Biosynthesis and Metabolic Pathways

Enzymatic Synthesis Pathways of 2-(alpha-D-galactosyl)glycerol

The synthesis of this compound is a two-step process that begins with the formation of a phosphorylated intermediate. wikipedia.org

A key enzyme in the biosynthesis of this compound is sn-glycerol-3-phosphate 2-alpha-galactosyltransferase, also commonly known as floridoside-phosphate synthase (FPS). wikipedia.orgqmul.ac.uk This enzyme belongs to the glycosyltransferase family, specifically the hexosyltransferases. wikipedia.org It catalyzes the transfer of a galactose unit from a donor molecule to an acceptor molecule, leading to the formation of 2-(alpha-D-galactosyl)-sn-glycerol 3-phosphate. wikipedia.orgexpasy.org This phosphorylated intermediate is then hydrolyzed by a phosphatase to yield the final product, this compound (floridoside). expasy.orggenome.jp

In some organisms, such as the red alga Galdieria sulphuraria, enzymes with homology to trehalose-6-phosphate (B3052756) synthase (TPS) have been identified to function as floridoside phosphate (B84403) synthase. nih.govnih.gov These proteins can be bifunctional, possessing both a synthase and a phosphatase domain, enabling the complete synthesis of floridoside. nih.gov

The enzymatic synthesis of the precursor to this compound involves two primary substrates: UDP-galactose and sn-glycerol 3-phosphate. wikipedia.orgqmul.ac.uk The enzyme sn-glycerol-3-phosphate 2-alpha-galactosyltransferase facilitates the transfer of the galactosyl group from UDP-galactose to the sn-2 position of glycerol (B35011) 3-phosphate. wikipedia.orgebi.ac.uk This reaction results in the formation of 2-(alpha-D-galactosyl)-sn-glycerol 3-phosphate and UDP. wikipedia.orgmodelseed.org

The subsequent dephosphorylation of 2-(alpha-D-galactosyl)-sn-glycerol 3-phosphate is a crucial final step to produce this compound. expasy.org

Photosynthetic membranes, particularly the thylakoids in chloroplasts, are rich in galactosylglycerolipids, primarily monogalactosyldiacylglycerol (B12364196) (MGDG) and digalactosyldiacylglycerol (B1163852) (DGDG). frontiersin.orggeneseo.edufrontiersin.org These lipids are vital for the structure and function of the photosynthetic apparatus. nih.govlu.se

Monogalactosyldiacylglycerol (MGDG): MGDG is the most abundant lipid in thylakoid membranes, constituting about 50% of the total lipids. frontiersin.orggeneseo.edu It is synthesized by MGDG synthase, which transfers a galactose from UDP-galactose to a diacylglycerol (DAG) backbone. oup.comfrontiersin.org In Arabidopsis, the MGD1 enzyme is responsible for the bulk of MGDG synthesis and is located in the inner envelope of the chloroplast. frontiersin.orgnih.gov The activity of MGD1 can be activated by phosphatidic acid (PA) and phosphatidylglycerol (PG), highlighting a regulatory link between phospholipid and galactolipid synthesis. frontiersin.orgnih.gov

Digalactosyldiacylglycerol (DGDG): DGDG accounts for approximately 25-30% of thylakoid lipids. frontiersin.orgnih.gov It is synthesized from MGDG by DGDG synthase, which adds a second galactose molecule from UDP-galactose. oup.com In Arabidopsis, two DGDG synthases, DGD1 and DGD2, have been identified. ebi.ac.ukgenome.jp DGD1 is located in the outer chloroplast envelope. nih.gov Under phosphate-limiting conditions, the synthesis of DGDG increases to compensate for the reduction in phospholipids (B1166683). frontiersin.orgnih.gov

Catabolism and Degradation Mechanisms

The breakdown of this compound is an important metabolic process, allowing the organism to utilize the stored carbon and energy.

The primary enzymes responsible for the degradation of this compound are glycoside hydrolases, specifically α-galactosidases (EC 3.2.1.22). researchgate.netmdpi.com These enzymes catalyze the hydrolysis of the α-glycosidic bond, releasing galactose and glycerol. researchgate.net In red algae, the activity of α-galactosidase is influenced by environmental conditions such as salinity. For instance, a decrease in salinity can lead to increased α-galactosidase activity, suggesting enhanced degradation of floridoside under these conditions. tandfonline.com

The enzymatic hydrolysis of this compound by α-galactosidase breaks the compound down into its constituent parts: galactose and glycerol. researchgate.net In some metabolic pathways, the degradation of floridoside can yield galactose-1-phosphate. researchgate.netmdpi.com This process allows the organism to remobilize the carbon stored in floridoside for other metabolic needs, such as the synthesis of other carbohydrates like starch. nih.gov

The breakdown of related galactolipids like MGDG and DGDG is also carried out by specific lipases. For example, a plastid lipase (B570770) in Arabidopsis shows a preference for MGDG, and its increased expression is linked to the activation of jasmonic acid biosynthesis. oup.com

Gene Expression and Regulation of Biosynthetic Enzymes

The biosynthesis of this compound, commonly known as floridoside, and its isomer isofloridoside (B1213938), is intricately regulated at the genetic level, primarily in response to environmental cues. Research in red algae has revealed that the expression of genes encoding the key biosynthetic enzymes is highly responsive to various abiotic stresses, ensuring the production of these compounds as part of the organism's acclimation and defense mechanisms.

The central enzymes in this pathway, floridoside phosphate synthase (FPS) and isofloridoside phosphate synthase (IFPS), were initially identified through studies on genes annotated as trehalose-6-phosphate synthase (TPS)-like enzymes. frontiersin.org In the extremophilic red alga Galdieria sulphuraria, two such genes, Gasu_26940 and Gasu_10960, were found to encode enzymatically active floridoside and isofloridoside phosphate synthase/phosphatase fusion proteins, respectively. frontiersin.orgnih.gov The expression of Gasu_10960 in a salt-sensitive cyanobacterium mutant conferred increased salt tolerance, highlighting the crucial role of these genes in salt acclimation. nih.gov

Subsequent research in the intertidal red alga Pyropia haitanensis (also known as Neoporphyra haitanensis) identified four putative TPS genes (PhTPS1, PhTPS2, PhTPS3, and PhTPS4). nih.gov Functional analysis revealed that PhTPS1 and PhTPS4 are involved in both floridoside and isofloridoside biosynthesis, PhTPS3 acts as an isofloridoside phosphate synthase, and PhTPS2 shows no activity. nih.gov The expression of these PhTPS genes is differentially regulated by various abiotic stimuli, indicating a sophisticated system for controlling the synthesis of galactosylglycerols. nih.gov

Regulation by Abiotic Stress:

The expression of biosynthetic genes for galactosylglycerols is significantly influenced by environmental stressors such as desiccation, temperature, salinity, and darkness.

Desiccation: In P. haitanensis, the expression of all four PhTPS genes showed rapid and significant upregulation during dehydration. nih.gov Specifically, PhTPS1 and PhTPS4 were the most significantly upregulated, suggesting that both floridoside and isofloridoside play roles in the response to desiccation. nih.gov

Temperature Stress: High temperature stress (35°C) in P. haitanensis led to a significant increase in the transcription of PhTPS members. nih.gov Conversely, during recovery at 20°C, their expression was reduced. nih.gov In response to cold stress, the expression of putative floridoside-6-phosphate synthase genes in Neoporphyra haitanensis was also altered. researchgate.net

Darkness: In Neoporphyra haitanensis, continuous dark conditions led to a significant decrease in floridoside content, which was correlated with the significant upregulation of floridoside degradation genes. researchgate.netnih.gov Conversely, the gene encoding trehalose-6-phosphate synthase (TPS), which has floridoside phosphate synthase activity, was upregulated. researchgate.net

Hormonal Regulation:

The phytohormone abscisic acid (ABA), known for its role in plant stress responses, also regulates the biosynthesis of galactosylglycerols in red algae. Treatment of N. haitanensis with ABA led to an increase in the expression of the four putative floridoside-6-phosphate synthase genes (PhTPS1-4). frontiersin.org PhTPS-1 was upregulated after one hour of treatment, while PhTPS2-4 levels increased mainly after six hours. frontiersin.org Interestingly, this gene upregulation corresponded with a significant increase in isofloridoside levels, while floridoside content was not significantly affected, indicating that ABA primarily regulates isofloridoside accumulation in this species. frontiersin.org

The following tables summarize the research findings on the gene expression of biosynthetic enzymes for this compound and its isomer under various conditions.

Table 1: Expression of Putative Floridoside-6-Phosphate Synthase (PhTPS) Genes in Pyropia haitanensis under Abiotic Stress

| Gene | Desiccation Stress | High Temperature Stress (35°C) | Salinity Stress | Reference |

| PhTPS1 | Rapid and significant upregulation | Significant upregulation | Varied expression | nih.gov |

| PhTPS2 | Rapid and significant upregulation | Significant upregulation | Varied expression | nih.gov |

| PhTPS3 | Rapid and significant upregulation | Significant upregulation | Varied expression | nih.gov |

| PhTPS4 | Rapid and significant upregulation (most significant) | Significant upregulation | Varied expression | nih.gov |

Table 2: Effect of Abscisic Acid (ABA) on PhTPS Gene Expression and Galactosylglycerol (B43771) Content in Neoporphyra haitanensis

| Gene / Compound | Effect of ABA Treatment | Time Course of Expression | Reference |

| PhTPS1 | Upregulated | Increased after 1 hour | frontiersin.org |

| PhTPS2 | Upregulated | Increased mainly after 6 hours | frontiersin.org |

| PhTPS3 | Upregulated | Increased mainly after 6 hours | frontiersin.org |

| PhTPS4 | Upregulated | Increased mainly after 6 hours | frontiersin.org |

| Floridoside | Not significantly affected | - | frontiersin.org |

| Isofloridoside | Significantly increased | Increased after 1 hour and maintained | frontiersin.org |

Ecophysiological and Biological Roles

Role in Osmoadaptation and Stress Response in Organisms

The compound is a pivotal player in how organisms adapt to environmental stressors, especially those related to changes in water availability.

Compatible Solute Function under Osmotic Stress (e.g., Salinity, Drought)

2-(alpha-D-galactosyl)glycerol functions as a compatible solute, a small organic molecule that accumulates in the cytoplasm to balance osmotic pressure without interfering with normal cellular processes. nih.govnih.govresearchgate.net This role is critical for organisms living in environments with fluctuating salinity, such as red algae and the algal endosymbionts of corals (Symbiodinium). mdpi.comnih.govnih.gov

Under conditions of high salinity, many red algae and other organisms synthesize and accumulate floridoside to cope with the osmotic stress. nih.govnih.govoup.com Its production increases when the algae are exposed to high salt levels, helping to maintain cellular water balance and turgor pressure. mdpi.comsmolecule.com Research on Symbiodinium, the algal partners in coral symbiosis, has shown that cells exposed to high salinity produce significantly elevated levels of floridoside, which is thought to enhance the organism's ability to manage osmotic stress in extreme marine environments. nih.gov This accumulation is directly proportional to the external osmotic pressure. mdpi.com Floridoside, being a glycerol (B35011) glycoside, is implicated as an intracellular regulator of various homeostatic functions. cornell.eduresearchgate.net

The following table, derived from a study on Symbiodinium cultures, illustrates the change in floridoside levels in response to varying salinity.

Data adapted from a study on Symbiodinium psygmophilum showing floridoside levels at different salinities. nih.gov

Mechanisms of Accumulation and Degradation during Osmotic Adjustments

The concentration of this compound within cells is tightly regulated in response to osmotic shifts. When faced with hyperosmotic conditions (high external salt concentration), organisms actively synthesize and accumulate the compound. nih.govnih.gov Studies on the red microalgae Galdieria sulphuraria show that applying osmotic stress after a period of growth in low-salt medium leads to higher yields of floridoside, indicating a dynamic response to environmental change. nih.gov The accumulation of this compatible solute allows the cell to balance the external osmotic potential, ensuring water retention necessary for maintaining turgor and cellular growth. researchgate.net

Conversely, when the external osmotic pressure decreases (hypo-osmotic shock), the accumulated floridoside is degraded. This degradation prevents an excessive influx of water into the cell that could lead to lysis. The synthesis and breakdown of floridoside are mediated by specific enzymatic reactions, allowing the organism to make rapid osmotic adjustments and maintain cellular integrity across a range of environmental salinities.

Induction of Biosynthetic Enzymes in Response to Environmental Stimuli

The synthesis of this compound is catalyzed by specific enzymes that are induced by environmental cues. The primary enzyme involved is sn-glycerol-3-phosphate 2-alpha-galactosyltransferase, also known as floridoside-phosphate synthase (FPS). wikipedia.org This enzyme facilitates the reaction between UDP-galactose and sn-glycerol 3-phosphate to produce 2-(alpha-D-galactosyl)-sn-glycerol 3-phosphate, a precursor to floridoside. wikipedia.orgebi.ac.uk

Genomic analysis of the red microalga Galdieria sulphuraria has identified enzymes with similarities to trehalose (B1683222) 6-phosphate synthase that are responsible for floridoside biosynthesis. These enzymes can convert UDP-galactose and glycerol-3-phosphate into this compound. The synthesis process is known to be influenced by environmental factors such as salinity and light conditions. In plants, a related enzyme activity, galactolipid:galactolipid galactosyltransferase (GGGT), encoded by the SFR2 gene, is induced by dehydration stresses like freezing and drought, highlighting a conserved strategy of using galactosylglycerol-type compounds for stress protection. mdpi.com

Contribution to Cellular Homeostasis and Protection

Beyond its role in osmoregulation, this compound contributes significantly to maintaining cellular health and protecting against damage. It is considered an intracellular regulator of various homeostatic functions. researchgate.net

Antioxidant Mechanisms and Oxidative Stress Mitigation Research

Floridoside exhibits significant antioxidant properties, protecting cells from the damaging effects of reactive oxygen species (ROS). nih.govnih.gov This function is particularly important as environmental stresses like high salinity and heat can lead to increased ROS production. nih.govmdpi.com Research suggests a dual role for floridoside, acting as both an osmolyte and an antioxidant protector against stress-induced ROS. mdpi.combiologists.com

Studies have elucidated several mechanisms through which floridoside mitigates oxidative stress. In human hepatocyte L-02 cells, floridoside was found to up-regulate the expression of heme oxygenase-1 (HO-1), a key antioxidant enzyme. nih.govnih.govresearchgate.net This up-regulation occurs via the p38/ERK MAPK-Nrf2 signaling pathway. nih.govresearchgate.net Furthermore, floridoside treatment activated other critical antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). nih.govmdpi.comnih.gov It has also been shown to inhibit the enzyme myeloperoxidase (MPO) in HL-60 cells, which is responsible for producing damaging hypochlorous acid. mdpi.com

The table below summarizes key findings from research on the antioxidant effects of this compound.

Summary of research findings on the antioxidant mechanisms of floridoside. nih.govmdpi.comnih.govbiologists.com

Anti-inflammatory Pathways and Cellular Signaling Modulation Studies

Research has demonstrated that this compound possesses anti-inflammatory properties. mdpi.com It can suppress pro-inflammatory responses in immune cells like microglia. mdpi.comsmolecule.com In studies using lipopolysaccharide (LPS)-stimulated BV-2 microglia cells, floridoside inhibited the production of key inflammatory mediators, including nitric oxide (NO) and reactive oxygen species (ROS). mdpi.com

The mechanism for this anti-inflammatory action involves the modulation of cellular signaling pathways. Floridoside has been shown to down-regulate the protein and gene expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes central to the inflammatory process. mdpi.com This suppression is achieved by blocking MAPK signaling in activated microglia. mdpi.combiomolther.org The related compounds, monogalactosyl diacylglycerols (MGDGs), have also been shown to inhibit NO production in RAW 264.7 macrophage cells, suggesting that the galactosyl-glycerol structure is important for this bioactivity. nih.govresearchgate.netresearchgate.net

Involvement in Membrane Lipid Remodeling (e.g., in phosphate-starved plants)

In response to environmental stressors such as phosphate (B84403) (Pi) limitation, plants have developed sophisticated adaptive strategies. One of the key mechanisms at a cellular level is the extensive remodeling of membrane lipids. frontiersin.orgnih.gov Phosphate-starved plants utilize their membrane phospholipids (B1166683) as an internal phosphate source by replacing them with non-phosphorus galactolipids, primarily digalactosyldiacylglycerol (B1163852) (DGDG). nih.govresearchgate.net This process conserves the scarce phosphate for essential biological functions. pnas.org

Under phosphate-sufficient conditions, galactolipids like monogalactosyldiacylglycerol (B12364196) (MGDG) and DGDG are major constituents of photosynthetic membranes within the chloroplasts. pnas.orggerli.com However, during phosphate deprivation, a significant accumulation of DGDG occurs, which is not confined to the plastids. nih.govnih.gov This newly synthesized DGDG is exported to extraplastidic membranes, including the plasma membrane, tonoplast, and mitochondrial membranes, to substitute for phospholipids. oup.comunifr.ch

The synthesis of DGDG involves the galactosylation of MGDG. wiley.com This process is catalyzed by DGDG synthases (DGD1 and DGD2), whose expression is stimulated during phosphate starvation. nih.gov Concurrently, the expression of genes for type B MGDG synthases (MGD2 and MGD3), which produce the MGDG precursor for DGDG synthesis, is also upregulated. frontiersin.orgnih.gov Studies on Arabidopsis mutants have shown that a DGD1-independent pathway for DGDG synthesis is activated under phosphate deficiency, highlighting the robustness of this adaptive mechanism. pnas.orgnih.gov The degradation of phospholipids to provide the diacylglycerol (DAG) backbone for this new galactolipid synthesis is also a critical part of this remodeling. researchgate.netwiley.com This intricate lipid substitution underscores a vital biochemical mechanism for plant survival under nutrient-limiting conditions. pnas.org

Table 1: Changes in Plant Membrane Lipid Composition Under Phosphate (Pi) Starvation

| Lipid Class | Role/Change under Pi Starvation | Key Enzymes Involved | Location of Change | Citations |

| Phospholipids | Content markedly declines as they are hydrolyzed to release phosphate. | Phospholipases (e.g., NPC, PLD) | Extraplastidic membranes (plasma membrane, tonoplast, mitochondria) | nih.govresearchgate.netnih.govfrontiersin.org |

| Digalactosyldiacylglycerol (DGDG) | Accumulates significantly to replace phospholipids and maintain membrane integrity. | MGDG synthases (MGD2, MGD3), DGDG synthases (DGD1, DGD2) | Synthesized in plastids, accumulates in extraplastidic membranes. | frontiersin.orgpnas.orgnih.govoup.comwiley.com |

| Monogalactosyldiacylglycerol (MGDG) | Serves as the precursor for the increased synthesis of DGDG. | MGDG synthases (MGD2, MGD3) | Plastid envelope membranes. | frontiersin.orgnih.govuniprot.org |

Other Biological Activities in Research Contexts (e.g., Cell Signaling, Microbial Interactions, Antifouling Mechanisms)

Beyond its role in plant stress adaptation, this compound, also known as floridoside, and its related compounds exhibit a range of biological activities that are of interest in various research contexts. smolecule.com

Cell Signaling: this compound can act as a signaling molecule in different biological pathways. It is implicated in the synthesis of glycerolipids, which are fundamental to cell membrane structure and function, and can modulate cellular responses to external stimuli. In red algae, floridoside functions as a compatible solute, accumulating in response to high salinity to help maintain cellular water balance and protect against osmotic stress. smolecule.comnih.gov Furthermore, it has been shown to suppress pro-inflammatory responses in microglia cells by inhibiting the production of inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS). smolecule.commdpi.com

Antifouling Mechanisms: In marine environments, the settlement of organisms on surfaces, known as biofouling, is a significant issue. Studies have demonstrated that floridoside possesses antifouling properties. smolecule.com Specifically, it has been shown to inhibit the settlement of barnacle larvae. smolecule.com Glycoglycerolipids, including MGDG and DGDG, isolated from the brown alga Sargassum vulgare have also shown promising antifouling activity against various microfouling organisms. nih.govresearchgate.net This discovery opens up possibilities for developing environmentally friendly antifouling coatings for marine applications. smolecule.com

Table 2: Summary of Other Biological Activities of this compound (Floridoside) and Related Compounds

| Biological Activity | Organism/System Studied | Key Research Finding | Citations |

| Cell Signaling (Anti-inflammatory) | BV-2 microglia cells | Suppresses pro-inflammatory responses by inhibiting nitric oxide (NO) and reactive oxygen species (ROS) production. | smolecule.commdpi.com |

| Cell Signaling (Antioxidant) | Human hepatocyte L-02 cells | Activates antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) through upregulation of heme oxygenase-1 (HO-1). | smolecule.comnih.gov |

| Cell Signaling (Osmoadaptation) | Red algae | Accumulates in response to high salinity, acting as a compatible solute to maintain cell turgor. | smolecule.comnih.gov |

| Microbial Interactions (Immunomodulation) | Human serum | Activates the classical complement pathway, suggesting a role in innate immunity. | nih.govresearchgate.net |

| Microbial Interactions (Prebiotic) | Gut microbiota (research context) | May promote the growth of beneficial gut bacteria. | smolecule.com |

| Antifouling | Barnacle larvae | Inhibits the settlement of larvae on surfaces. | smolecule.com |

| Antifouling | Marine bacteria and fungi | Glycoglycerolipid fractions from Sargassum species inhibit the growth of microfouling organisms. | nih.govresearchgate.net |

Advanced Research Methodologies and Techniques for 2 Alpha D Galactosyl Glycerol

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in determining the precise chemical structure of 2-(α-D-galactosyl)glycerol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of 2-(α-D-galactosyl)glycerol. springernature.com One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to confirm the α-anomeric configuration of the galactose moiety and the position of the glycosidic linkage to the glycerol (B35011) backbone. oup.com

Key NMR techniques and their applications include:

¹H NMR: Provides information on the chemical environment of protons, helping to identify the anomeric proton and its coupling constants, which are characteristic of the α-configuration.

¹³C NMR: Determines the chemical shifts of carbon atoms, confirming the number and types of carbons present in the molecule.

2D-COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the assignment of protons within the galactose and glycerol units.

2D-HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.

2D-HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is critical for identifying the linkage point between the galactose and glycerol moieties.

nOe (Nuclear Overhauser Effect) Difference Experiments: These experiments can establish the stereochemistry of the glycerol methine carbon center by relating it to the D-glycose. doi.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for the Galactose Moiety in a Galactosylglycerol (B43771) Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1' (Anomeric) | ~4.9 (d, J ≈ 3.5 Hz) | ~100 |

| H-2' | ~3.6 | ~70 |

| H-3' | ~3.7 | ~72 |

| H-4' | ~4.0 | ~70 |

| H-5' | ~3.8 | ~72 |

| H-6'a | ~3.7 | ~62 |

| H-6'b | ~3.8 | ~62 |

Note: Exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is indispensable for determining the molecular weight and fragmentation patterns of 2-(α-D-galactosyl)glycerol and related oligosaccharides. oup.comdoi.org High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the confirmation of the elemental composition.

In the analysis of galactosylglycerols, ESI-MS in the positive ion mode often reveals a pseudomolecular ion, such as a sodium adduct [M+Na]⁺. oup.com Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of this precursor ion to produce characteristic daughter ions. For instance, in the analysis of a trigalactosylglycerol, daughter ions corresponding to the loss of one or more galactose units can be observed, providing evidence for the oligosaccharide nature of the molecule. oup.com

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique, particularly after derivatization of the compound. For example, the analysis of trimethylsilyl (B98337) oximes of galactosylglycerols can provide information on the glycosidic linkages based on the relative abundances of mass fragments. researchgate.net

Chromatographic Separation and Purification Techniques in Research

The isolation and purification of 2-(α-D-galactosyl)glycerol from natural sources or synthetic reaction mixtures require a combination of chromatographic techniques. springernature.comdoi.org The choice of method depends on the complexity of the mixture and the desired purity of the final product.

Commonly used chromatographic techniques include:

Silica Gel Column Chromatography: This is often used as an initial purification step to separate compounds based on their polarity. For galactoglycerolipids, a stepwise elution with increasing concentrations of a polar solvent like methanol (B129727) in a non-polar solvent like chloroform (B151607) is a common strategy. nih.gov

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size. It is effective for removing small molecules like unreacted substrates or salts from the desired product.

Ion-Exchange Chromatography: This method separates molecules based on their charge and is particularly useful for purifying phosphorylated derivatives of 2-(α-D-galactosyl)glycerol or removing charged impurities.

High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and is often used for the final purification of 2-(α-D-galactosyl)glycerol. nih.gov Reverse-phase HPLC, using a C18 column, can separate different galactosylglycerol isomers and homologs. frontiersin.org Preparative HPLC with a detector such as an evaporative light scattering detector (ELSD) is suitable for isolating larger quantities of the pure compound. nih.gov

Table 2: Example of a Chromatographic Purification Scheme for Galactoglycerolipids

| Step | Chromatographic Technique | Stationary Phase | Mobile Phase Example | Purpose |

| 1 | Silica Gel Column Chromatography | Silica Gel | Chloroform/Methanol Gradient | Initial separation from crude extract |

| 2 | Preparative HPLC | C18 | Acetonitrile/Water Gradient | High-resolution purification of isomers |

| 3 | Size-Exclusion Chromatography | Sephadex G-15 | Water | Desalting and final polishing |

Enzymatic Assays and Kinetic Characterization of Related Enzymes

Understanding the enzymes involved in the synthesis and degradation of 2-(α-D-galactosyl)glycerol is crucial for biotechnological applications. Enzymatic assays are performed to determine the activity and kinetic parameters of these enzymes.

For synthetic enzymes like sucrose (B13894) phosphorylase, which can be engineered for the production of glycosides, the transglycosylation activity is measured. nih.gov This involves incubating the enzyme with a donor substrate (e.g., sucrose or UDP-galactose) and an acceptor substrate (glycerol) and quantifying the amount of 2-(α-D-galactosyl)glycerol produced over time. nih.gov

The kinetic parameters, Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), are determined by measuring the initial reaction rates at varying substrate concentrations. For example, a galactosyl hydrolase from Chlamydomonas reinhardtii was characterized using o-nitrophenyl-β-D-galactoside as a substrate, yielding a Km of 13.98 µM and a kcat of 3.62 s⁻¹. mdpi.com

For degradative enzymes, such as β-1,2-galactosidases, the activity can be assayed by measuring the rate of cleavage of the glycosidic bond in 2-(α-D-galactosyl)glycerol.

Genetic Engineering and Molecular Biology Approaches in Biosynthesis Studies

Genetic engineering and molecular biology techniques are instrumental in elucidating and manipulating the biosynthetic pathways of 2-(α-D-galactosyl)glycerol.

In organisms like the red alga Galdieria sulphuraria, genomic analysis has led to the identification of genes encoding enzymes responsible for the biosynthesis of floridoside (a common name for 2-(α-D-galactosyl)glycerol). For instance, trehalose (B1683222) 6-phosphate synthase-like enzymes have been identified as bifunctional enzymes that can convert UDP-galactose and glycerol-3-phosphate into 2-(α-D-galactosyl)glycerol in a single step.

Key molecular biology approaches include:

Gene Cloning and Expression: Genes encoding enzymes of interest are cloned into expression vectors and introduced into a suitable host organism, such as Escherichia coli, for heterologous protein production. This allows for the large-scale production and purification of the enzyme for further characterization.

Site-Directed Mutagenesis: This technique is used to alter specific amino acid residues in an enzyme to study their role in substrate binding, catalysis, and stability. For example, directed evolution through error-prone PCR has been used to improve the thermostability and catalytic efficiency of sucrose phosphorylase.

Gene Knockout/Knockdown: By disrupting or downregulating the expression of specific genes in an organism, researchers can study the in vivo function of the encoded enzymes in the biosynthesis of 2-(α-D-galactosyl)glycerol.

These advanced methodologies provide a comprehensive toolkit for the detailed investigation of 2-(α-D-galactosyl)glycerol, from its fundamental chemical structure to its complex biological synthesis.

Synthetic Biology and Biocatalytic Production Research

Enzymatic Production Strategies for 2-(alpha-D-galactosyl)glycerol

Enzymatic strategies are at the forefront of research for producing this compound, leveraging the specificity of enzymes to create the desired α-1,2 glycosidic bond.

Transgalactosylation Reactions with Glycosidases (e.g., Beta-galactosidase, Alpha-galactosidase)

Glycosidases, particularly α-galactosidases, are instrumental in the synthesis of this compound through transgalactosylation. In this process, the enzyme transfers a galactose unit from a donor substrate to glycerol (B35011).

α-Galactosidases : These enzymes catalyze the formation of this compound from D-galactose and glycerol. smolecule.com Sources of α-galactosidases are diverse, including fungi and bacteria. For instance, an α-galactosidase from Aspergillus sp. MK14 has been shown to utilize guar (B607891) gum, a galactomannan, as a cost-effective donor for the galactosylation of glycerol. mdpi.com Similarly, α-galactosidase from the yeast Candida guilliermondii H-404 has demonstrated a wide acceptor specificity, indicating its potential for such reactions. nih.gov Research on α-galactosidases from various Lactobacillus species has also shown their capability for transgalactosylation to produce α-galactooligosaccharides (α-GOS), a process that could be adapted for galactosylglycerol (B43771) synthesis. plos.org

β-Galactosidases : While less common for synthesizing the alpha anomer, β-galactosidases have also been investigated. A study using β-galactosidase from Kluyveromyces lactis demonstrated the synthesis of galactosylglycerol through reverse hydrolysis. nih.gov However, this primarily yields the β-anomer, (2R)- and (2S)-3-O-β-D-galactopyranosyl-glycerol. nih.gov

The efficiency of transgalactosylation can be high, with some enzymes like the α-galactosidase from Penicillium oxalicum SO achieving a transfer ratio of 83.6%. mdpi.com

Phosphorylase-catalyzed Synthesis (e.g., Sucrose (B13894) Phosphorylase, 2-O-alpha-D-glucosylglycerol Phosphorylase)

Phosphorylases offer a highly efficient route for glycoside synthesis due to their reversible nature and high regioselectivity.

Sucrose Phosphorylase (SPase) : Sucrose phosphorylase (EC 2.4.1.7) is a key enzyme for the industrial synthesis of 2-O-α-D-glucosylglycerol and has been engineered for the production of this compound. nih.gov Although its natural substrate is sucrose, engineered variants from organisms like Bifidobacterium longum can utilize UDP-galactose as a donor to glycosylate glycerol, achieving conversion efficiencies of around 85%. This surpasses the 40-60% efficiency of wild-type enzymes.

2-O-alpha-D-glucosylglycerol Phosphorylase (GG-Pase) : A phosphorylase from Bacillus selenitireducens MLS10 has been identified as a 2-O-α-D-glucosylglycerol phosphorylase. nih.gov This enzyme catalyzes the reversible phosphorolysis of 2-O-α-D-glucosylglycerol and uses glycerol as an acceptor for the reverse reaction with β-D-glucose 1-phosphate as the donor. nih.gov While this specific enzyme acts on glucose, the discovery of a phosphorylase that utilizes a polyol like glycerol as an acceptor opens avenues for identifying or engineering similar enzymes for galactose transfer. nih.gov

Phosphorylases are classified within various glycoside hydrolase (GH) families, with those in GH65, like sucrose phosphorylase, being particularly relevant for synthesizing α-glucosides with an inverted anomeric configuration. nih.govjst.go.jp

Optimization of Bioreaction Conditions (e.g., enzyme source, substrate ratio, pH, temperature)

Maximizing the yield and efficiency of enzymatic synthesis requires careful optimization of reaction parameters.

Enzyme Source : The choice of microbial source for the enzyme is critical. For instance, α-galactosidases from different fungal and bacterial strains exhibit varying levels of hydrolytic and transgalactosylation activity. mdpi.com Similarly, sucrose phosphorylases from different lactobacilli and bifidobacteria show different transglucosylation abilities. nih.gov The extremophilic red alga Galdieria sulphuraria is a notable in vivo source, with its enzymes optimized for thermophilic conditions.

Substrate Ratio : The molar ratio of the galactosyl donor to the glycerol acceptor significantly impacts the reaction outcome. A high concentration of glycerol is often used to suppress the competing hydrolysis reaction where water acts as the acceptor. nih.gov For instance, in sucrose phosphorylase-catalyzed reactions, a UDP-Galactose to glycerol ratio of 1:4 minimizes hydrolysis. In β-galactosidase reactions, a glycerol to galactose molar ratio of 10 was found to be optimal. nih.gov

pH : The optimal pH for enzymatic synthesis varies depending on the enzyme. For α-galactosidase from Lactobacillus amylolyticus L6, the optimal pH is 6.0. plos.org For engineered sucrose phosphorylase from Bifidobacterium longum, the optimal pH range is 6.5–7.5. The synthesis of galactosylglycerol using β-galactosidase from Kluyveromyces lactis was optimal at a pH of 6.5. nih.gov

Temperature : Temperature is another crucial factor affecting enzyme activity and stability. The optimal temperature for engineered sucrose phosphorylase is between 40–50°C. For β-galactosidase from K. lactis, the optimal temperature was found to be 40°C. nih.gov The enzymes from the thermophilic alga G. sulphuraria function optimally at higher temperatures of 45–50°C.

Table 1: Optimized Conditions for Enzymatic Synthesis of this compound and Related Glycosides

| Enzyme | Enzyme Source | Optimal pH | Optimal Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|---|

| Engineered Sucrose Phosphorylase | Bifidobacterium longum | 6.5–7.5 | 40–50 | Achieves ~85% conversion efficiency with UDP-galactose as donor. | |

| α-Galactosidase | Lactobacillus amylolyticus L6 | 6.0 | 37 | Catalyzes the synthesis of α-GOS with potential for galactosylglycerol production. | plos.org |

| β-Galactosidase | Kluyveromyces lactis | 6.5 | 40 | Yielded 116.47 mg/ml of β-galactosylglycerol. | nih.gov |

| Trehalose (B1683222) 6-phosphate synthase-like enzymes | Galdieria sulphuraria | 6.8–7.2 | 45–50 | In vivo production with yields of 12–18 mg/L in shake-flask cultures. |

Whole-Cell Biocatalysis and Bioreactor Design Research

Whole-cell biocatalysis presents a promising approach for the production of glycosides, offering advantages such as enzyme stability and simplified processes. Research in this area for the analogous compound 2-O-α-D-glucosyl glycerol (2-αGG) provides a strong model for this compound production.

Studies have demonstrated the use of engineered Lactobacillus paracasei as a cell factory to express sucrose phosphorylase. nih.govnih.gov This whole-cell biocatalyst, after permeabilization with Triton X-100, showed significantly improved catalytic efficiency, with a 9.10-fold higher productivity compared to the pure enzyme system. nih.gov Using this system, a yield of 203.21 g/L of 2-αGG was achieved. nih.govnih.gov This methodology could be adapted for this compound synthesis by using engineered cells expressing a suitable galactosyltransferase.

Bioreactor design for continuous production is also a key research area. Immobilized enzyme systems in packed-bed reactors have been shown to achieve high productivity and allow for efficient recycling of substrates like glycerol. nih.gov For the production of 2-αGG, a space-time yield of 28 g/L/h has been reported with 92% glycerol recycling efficiency.

Development of Downstream Processing and Purification Methodologies for Research Scale

The purification of this compound from the reaction mixture is a critical step to obtain a high-purity product. The primary challenge is the separation of the product from unreacted substrates, particularly the large excess of glycerol, and any by-products.

Several methodologies have been developed at the research scale:

Chromatography : Ion-exchange chromatography (e.g., DEAE-Sepharose) followed by size-exclusion chromatography (e.g., Sephadex G-15) is a common method to isolate the product from unreacted substrates and by-products. nih.gov Purification of β-galactosylglycerol using activated charcoal and Sephadex G-15 column chromatography resulted in a purity of up to 96%. nih.gov

Nanofiltration : This technique has been demonstrated for the separation of glycerol from the structurally similar 2-α-D-glucosyl-glycerol. researchgate.net A polyamide membrane with a 150–300 Da cut-off was effective for the selective removal of glycerol. researchgate.net A multi-cycle discontinuous diafiltration process successfully removed glycerol completely, increasing the product purity to 80% with a recovery of around 85%. researchgate.net

Reactive Extraction : For the separation of the fructose (B13574) by-product in sucrose-based synthesis, a three-step reactive extraction-acidic stripping process has been proposed. nih.gov

Comparative Analysis of Chemical vs. Enzymatic Synthesis Yields and Purity

Both chemical and enzymatic methods can be used to synthesize this compound, each with distinct advantages and disadvantages regarding yield and purity.

Enzymatic Synthesis : This approach is favored for its high regioselectivity and stereospecificity, leading to a high-purity product with the desired α-linkage. nih.govjmb.or.kr Engineered enzymes can achieve high conversion efficiencies, with some sucrose phosphorylase variants reaching up to 85%. Whole-cell biocatalysis has demonstrated high yields for the analogous 2-αGG, reaching 203.21 g/L. nih.govnih.gov The main challenge in enzymatic synthesis is often the purification of the product from the reaction mixture, which can impact the final yield and purity. nih.govresearchgate.net However, with optimized downstream processing, purities of around 80% have been achieved at a larger scale. researchgate.net

Table 2: Comparison of Chemical and Enzymatic Synthesis of Glycosides

| Parameter | Enzymatic Synthesis | Chemical Synthesis | Reference |

|---|---|---|---|

| Selectivity | High regioselectivity and stereospecificity | Lower stereocontrol, often produces anomeric mixtures | nih.gov |

| Yield | Can be high (e.g., ~85% conversion with engineered enzymes) | Often lower due to multiple steps and side reactions (e.g., <1% for complex glycans) | nih.gov |

| Purity | High purity of the desired isomer, but requires downstream processing to remove substrates/by-products | Can achieve high purity after extensive purification, but may contain process-related impurities | nih.gov |

| Reaction Conditions | Mild (physiological pH and temperature) | Often harsh, involving toxic reagents and solvents | jmb.or.kr |

| Process Complexity | Simpler reaction setup, but downstream processing can be complex | Complex, involving multiple protection and deprotection steps | nih.gov |

Future Directions and Emerging Research Avenues

Elucidation of Novel Biological Roles and Signaling Pathways

While the role of 2-(alpha-D-galactosyl)glycerol as a compatible solute in osmoadaptation is well-established, emerging evidence suggests its involvement in a variety of other cellular processes and signaling pathways. smolecule.comnih.gov Future research will likely focus on delineating these novel functions.

Key Research Areas:

Signaling Molecule: Studies suggest that this compound acts as a signaling molecule in diverse biological pathways. smolecule.com For instance, it has been shown to modulate the mitogen-activated protein kinase (MAPK) pathway, which is involved in pro-inflammatory responses. wikipedia.orgresearchgate.net Further investigation is needed to identify the specific receptors and downstream targets of floridoside to fully understand its signaling cascade.

Immune Modulation: Research has demonstrated that this compound can activate the classical complement pathway, a key component of the innate immune system, by recruiting and activating natural IgM. nih.gov This finding opens avenues for exploring its potential as an immunomodulatory agent.

Antioxidant and Anti-inflammatory Effects: Floridoside exhibits antioxidant properties by activating the expression of heme oxygenase-1 (HO-1) via the p38/ERK MAPK-Nrf2 pathway in human liver cells. smolecule.commdpi.com It also suppresses pro-inflammatory responses in microglia by inhibiting the production of inflammatory mediators. smolecule.com Future studies will likely investigate the therapeutic potential of these properties in various disease models.

Prebiotic Potential: There are indications that this compound may serve as a prebiotic, promoting the growth of beneficial gut bacteria. smolecule.com More in-depth studies are required to confirm these effects and identify the specific microbial species it influences.

Advancements in High-Throughput Synthesis and Metabolic Engineering

The limited availability of this compound from natural sources has hampered its widespread research and potential application. researchgate.net Consequently, significant efforts are being directed towards developing efficient and scalable production methods.

Current and Future Approaches:

Enzymatic Synthesis: The use of enzymes like α-galactosidase and glycosyltransferases for the synthesis of this compound is a promising approach. smolecule.com Researchers are exploring the use of engineered sucrose (B13894) phosphorylase for regioselective galactosylation to improve conversion efficiency.

Metabolic Engineering: Metabolic engineering of microorganisms like Escherichia coli is being explored to create de novo pathways for floridoside production. This involves overexpressing genes for galactose uptake, UDP-galactose synthesis, and glycosylation.

High-Throughput Experimentation (HTE): HTE platforms are being utilized to rapidly screen and optimize reaction conditions for the synthesis of glycosides. drugtargetreview.comnovalix.com This technology can accelerate the development of efficient and cost-effective production processes for this compound.

Integrated Bioprocessing: The development of integrated processes that combine continuous enzymatic synthesis with efficient downstream processing techniques like reactive extraction and nanofiltration is crucial for the large-scale, sustainable production of this compound for commercial applications. nih.gov

Systems Biology Approaches to Galactosylglycerol (B43771) Metabolism

A systems-level understanding of galactosylglycerol metabolism is essential for optimizing its production and comprehending its physiological roles. numberanalytics.com Systems biology approaches, which integrate various "omics" data, are becoming increasingly important in this field.

Integrative Research Strategies:

Genome-Scale Metabolic Models (GEMs): The construction of GEMs for organisms that produce this compound, such as red algae, allows for the in-silico analysis of metabolic fluxes and the identification of key enzymes and pathways. researchgate.netmdpi.com These models can be used to predict the effects of genetic modifications and environmental perturbations on floridoside biosynthesis.

Transcriptomics and Metabolomics: Combining transcriptomic and metabolomic data provides a comprehensive view of how gene expression changes correlate with metabolite levels under different conditions. nih.gov This approach has been used to study the regulation of floridoside and floridean starch metabolism in red algae under dark conditions. nih.govresearchgate.net

Phylogenetic Analysis: The metabolic pathways for floridoside and floridean starch in red algae appear to have been constructed from genes with diverse origins, including from the eukaryotic host, cyanobacteria, and other bacteria. researchgate.netmdpi.com Further phylogenetic studies will help to elucidate the evolutionary history of this metabolic network.

Exploration of this compound in Unexplored Biological Systems

While this compound is most famously associated with red algae, its presence and function in other organisms remain largely unexplored. nih.gov Future research will likely expand the search for this compound and its analogs in a wider range of biological systems.

Potential Areas of Investigation:

Extremophiles: The extremophilic red alga Galdieria sulphuraria accumulates floridoside, and its genome contains genes for its biosynthesis. nih.govresearchgate.net Studying such organisms can provide insights into the role of this compound in adaptation to extreme environments like high salinity and temperature. nih.govcanterbury.ac.nz

Cyanobacteria: The expression of a gene from Galdieria sulphuraria involved in isofloridoside (B1213938) synthesis in a cyanobacterium resulted in increased salt tolerance, highlighting the potential for engineering stress tolerance in other organisms. nih.gov Further exploration of galactosylglycerol synthesis in cyanobacteria could reveal novel metabolic pathways and ecological roles.

Other Marine Organisms: While red algae are the primary source, investigations into other marine organisms, such as those in symbiotic relationships with red algae, may reveal new sources and functions of this compound. The compound has also been reported in organisms like Tichocarpus crinitus and Plocamium cartilagineum. nih.gov

Q & A

Basic Research Questions

Q. How is 2-(α-D-galactosyl)glycerol structurally characterized and distinguished from its glucosyl analog?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to resolve the anomeric proton configuration (α vs. β) and glycosidic linkage position. Compare with synthetic standards, such as 2-O-(α-D-glucopyranosyl)glycerol, to differentiate galactosyl vs. glucosyl moieties . Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) confirms molecular weight (MW: 254.22 g/mol) and fragmentation patterns. X-ray crystallography or computational modeling (DFT) can further validate the stereochemistry .

Q. What enzymatic methods are optimal for synthesizing 2-(α-D-galactosyl)glycerol in vitro?

- Protocol :

- Step 1 : Use engineered sucrose phosphorylase (e.g., from Bifidobacterium longum) for regioselective galactosylation. Optimize reaction conditions: pH 6.5–7.5, 40–50°C, 20% glycerol (v/v), and 1:3 molar ratio of UDP-galactose to glycerol .

- Step 2 : Purify via ion-exchange chromatography (e.g., DEAE-Sepharose) followed by size-exclusion chromatography (Sephadex G-15) to isolate the product from unreacted substrates .

- Yield : Engineered enzymes achieve ~85% conversion efficiency, compared to 40–60% with wild-type α-glucosidases .

Q. How can researchers quantify 2-(α-D-galactosyl)glycerol in complex biological matrices?

- Analytical Workflow :

- Extraction : Use methanol:water (7:3) with 0.1% formic acid for cell lysates or tissue homogenates.

- Detection : High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) for high sensitivity (LOD: 0.1 µg/mL). LC-MS/MS in negative ion mode (m/z 253.1 → 133.0) improves specificity in lipid-rich samples .

- Validation : Spike-and-recovery experiments (90–110% recovery) and inter-day precision (<5% RSD) are critical .

Advanced Research Questions

Q. How can biocatalyst engineering improve the regioselectivity of galactosyltransferases for 2-O-glycosylation?

- Strategies :

- Rational Design : Modify the active-site cleft (e.g., W129A mutation in B. longum sucrose phosphorylase) to sterically hinder non-target hydroxyl groups on glycerol .

- Directed Evolution : Screen mutant libraries for enhanced specificity using fluorescently tagged glycerol analogs (e.g., 2-NBDG) .

- Thermostability : Introduce disulfide bonds (e.g., Cys245-Cys289) to maintain activity at >50°C, reducing reaction time by 30% .

Q. What thermodynamic factors influence the stability of 2-(α-D-galactosyl)glycerol in aqueous solutions?

- Key Findings :

- Hydrolysis : The galactosyl-glycerol bond is stable at pH 5–7 (t½ > 6 months at 4°C) but degrades rapidly under alkaline conditions (pH > 9) due to nucleophilic attack on the glycosidic oxygen .

- Solubility : Exhibits >500 mg/mL solubility in water at 25°C, but forms aggregates in high-salt buffers (>1 M NaCl). Use molecular dynamics (MD) simulations to predict solubility limits .

- Storage : Lyophilize with trehalose (1:1 w/w) to prevent hygroscopic degradation .

Q. How does 2-(α-D-galactosyl)glycerol function as an osmoprotectant in extremophiles?

- Experimental Design :

- In Vitro : Apply osmotic stress (1.5 M NaCl) to microbial cultures (e.g., Halomonas elongata) and measure intracellular accumulation via ¹³C-NMR. Compare with glucosylglycerol (GG) to assess specificity .

- In Vivo : Knock out galactosyltransferase genes (e.g., ggtA) and monitor growth inhibition under hyperosmotic conditions. Transcriptomic analysis (RNA-seq) identifies upregulated stress-response pathways .

Data Contradiction Analysis

Q. Why do studies report conflicting catalytic efficiencies for galactosyltransferases synthesizing 2-(α-D-galactosyl)glycerol?

- Resolution :

- Enzyme Source : Lactobacillus reuteri phosphorylases show 2–3× lower kcat (12 s⁻¹) than B. longum variants (35 s⁻¹) due to divergent active-site geometries .

- Substrate Purity : Contaminants in UDP-galactose (>5%) reduce yield by competing with glycerol. Validate substrates via HPLC before use .

- Assay Conditions : Pre-incubate enzymes with Mn²⁺ (1 mM) to stabilize the transition state, improving reproducibility .

Q. How to reconcile discrepancies in reported solubility limits of 2-(α-D-galactosyl)glycerol?

- Critical Factors :

- Solvent Systems : Studies using DMSO/PEG300 mixtures ( ) report higher apparent solubility (>200 mg/mL) due to micelle formation, whereas aqueous solutions show lower thresholds .

- Temperature : Solubility increases linearly from 20°C (300 mg/mL) to 50°C (600 mg/mL). Always specify thermal conditions .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.